(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMD-3040 is a potent and selective degrader of the SMARCA2 protein, developed using the proteolysis targeting chimera (PROTAC) technology. This compound is designed to target and degrade the SMARCA2 protein, which is a member of the SWI/SNF chromatin remodeling complex. SMD-3040 has shown significant potential in inhibiting tumor growth in preclinical models, particularly in cancers with SMARCA4 deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMD-3040 involves the conjugation of an SMARCA2/4 ligand, a linker, and a von Hippel-Lindau (VHL) ligand. The process typically includes multiple steps of organic synthesis, including amide bond formation, cyclization, and purification. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as coupling agents and protecting groups .
Industrial Production Methods
Industrial production of SMD-3040 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The use of automated synthesis and purification systems could also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
SMD-3040 primarily undergoes reactions related to its function as a PROTAC degrader. These include:
Binding Reactions: SMD-3040 binds to the SMARCA2 protein and the VHL E3 ligase.
Proteasomal Degradation: The binding facilitates the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein
Common Reagents and Conditions
Reagents: Common reagents include the SMARCA2/4 ligand, VHL ligand, and various coupling agents.
Conditions: Typical conditions involve the use of organic solvents, controlled temperatures, and specific pH levels to ensure optimal binding and degradation
Major Products
The major product of the reaction involving SMD-3040 is the degraded SMARCA2 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
SMD-3040 has several scientific research applications, including:
Cancer Research: It is used to study the role of SMARCA2 in cancer, particularly in tumors with SMARCA4 deficiency. .
Epigenetics: SMD-3040 is used to investigate the function of the SWI/SNF chromatin remodeling complex and its impact on gene expression
Drug Development: It serves as a lead compound for developing new therapies targeting SMARCA2 for the treatment of various cancers
Mechanism of Action
SMD-3040 exerts its effects by binding to the SMARCA2 protein and the VHL E3 ligase. This binding facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to changes in gene expression that inhibit tumor growth. The selectivity of SMD-3040 for SMARCA2 over SMARCA4 is a key feature of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
dBET6: A selective degrader of BET proteins, used in cancer research.
(+)-JQ-1: A BET bromodomain inhibitor with antitumor activity.
ABBV-744: A selective inhibitor of BDII bromodomains, used in the study of inflammatory diseases and cancer.
Uniqueness of SMD-3040
SMD-3040 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 deficiency. Its ability to induce potent and selective degradation of SMARCA2 sets it apart from other PROTAC degraders and inhibitors .
Properties
Molecular Formula |
C52H66N10O5S |
---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1 |
InChI Key |
GMCWCUOAGNWNLO-LWMLYMNZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.